(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound (E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a fused bicyclic pyrrolo[2,3-b]quinoxaline core. Key structural features include:
- A (4-fluorobenzylidene)amino substituent at position 1, introducing a fluorine atom at the para position of the aromatic ring.
- A 2-amino group at position 2 of the pyrrolo ring.
- A carboxamide group at position 3, functionalized with a 2-methoxyethyl side chain.
Propriétés
IUPAC Name |
2-amino-1-[(E)-(4-fluorophenyl)methylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c1-30-11-10-24-21(29)17-18-20(27-16-5-3-2-4-15(16)26-18)28(19(17)23)25-12-13-6-8-14(22)9-7-13/h2-9,12H,10-11,23H2,1H3,(H,24,29)/b25-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXUOKSYEOSBCR-BRJLIKDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a derivative of pyrroloquinoxaline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 328.34 g/mol. The compound features a pyrrolo[2,3-b]quinoxaline core that is substituted with an amino group and a 4-fluorobenzylidene moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrroloquinoxaline derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxicity of the compound against human leukemia cell lines (K562, HL60, U937). The IC50 values ranged from 3.5 to 15 µM, indicating significant antiproliferative activity comparable to established chemotherapeutic agents .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. The compound was shown to inhibit key signaling pathways involved in cancer progression, including PI3K/Akt and MAPK pathways .
Structure-Activity Relationship (SAR)
The biological activity of (E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be influenced by structural modifications:
- Fluorine Substitution : The presence of the fluorine atom on the benzylidene enhances lipophilicity, potentially improving cellular uptake and bioavailability.
- Methoxyethyl Group : This substitution may contribute to favorable interactions with biological targets due to its electron-donating properties.
Data Table: Biological Activity Summary
Comparaison Avec Des Composés Similaires
Benzylidene Substituent Modifications
- 4-Fluorobenzylidene (Target Compound): The fluorine atom at the para position may enhance metabolic stability and binding affinity to hydrophobic pockets due to its electronegativity and small size .
- 3-Hydroxybenzylidene (Compound B, ): The hydroxyl group increases polarity and hydrogen-bonding capacity, which may enhance solubility but limit blood-brain barrier penetration .
- 3-Ethoxy-4-hydroxybenzylidene (Compound C, ): The combined ethoxy and hydroxyl groups balance lipophilicity and polarity, possibly optimizing bioavailability .
Carboxamide Side Chain Modifications
- N-(2-Methoxyethyl) (Target Compound): The methoxyethyl group provides moderate hydrophilicity and flexibility, favoring solubility and target engagement .
- N-(2-Cyclohexenylethyl) (Compound C, ): The cyclohexenyl group introduces significant hydrophobicity and steric bulk, which may improve tissue penetration but raise metabolic instability risks .
Molecular Weight and Physicochemical Trends
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to Compound D.
†Calculated from molecular formula C23H20N6O3.
Key Observations:
- Molecular weights range from 428.45 (Compound B) to 541.60 (Compound C), with larger side chains (e.g., cyclohexenylethyl) contributing to higher mass.
- Polar substituents (hydroxyl, methoxy) correlate with lower molecular weights but higher polarity.
- Lipophilic groups (ethoxy, cyclohexenyl) increase molecular weight and likely logP values.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis optimization requires systematic evaluation of reaction parameters. For example, in analogous quinoxaline derivatives, factors such as solvent choice (e.g., DMF for solubility and stability), base selection (e.g., NaH for deprotonation), and temperature control (e.g., 273 K for minimizing side reactions) are critical. Reaction stoichiometry, such as a 1.1:1 molar ratio of benzyl bromide to substrate, can improve yields. Post-synthesis purification via column chromatography (petroleum ether/acetone, 8:1 v/v) and recrystallization (ethanol) enhances purity . Design of Experiments (DoE) methodologies, as applied in flow-chemistry systems, can statistically identify optimal conditions while reducing trial iterations .
Q. What purification methods are recommended to isolate this compound with high purity?
Common purification strategies include:
- Column chromatography : Silica gel with gradients of non-polar/polar solvents (e.g., petroleum ether/acetone) to separate by polarity differences .
- Recrystallization : Ethanol or aqueous ethanol mixtures are effective for removing amorphous impurities, as demonstrated in quinoline-carboxamide derivatives .
- Crystallization monitoring : Single-crystal X-ray diffraction (SCXRD) requires slow evaporation from ethanol to obtain diffraction-quality crystals, ensuring structural confirmation .
Q. What analytical techniques are essential for characterizing this compound?
Standard characterization involves:
- 1H NMR : To confirm proton environments (e.g., aromatic resonances at δ 7.6–8.7 ppm) and detect impurities .
- LCMS/ESIMS : For molecular ion ([M+H]+) verification and purity assessment (e.g., LCMS purity >94%) .
- HPLC : Quantifies purity (e.g., 97.34% in triazole-carboxamide analogs) and monitors degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. LCMS)?
Discrepancies may arise from isomeric impurities or degradation products. Strategies include:
- Orthogonal methods : Combine NMR (structural details) with LCMS (mass confirmation) and SCXRD (absolute configuration) .
- Stability studies : Use HPLC to track degradation under varying conditions (pH, temperature) .
- Isotopic labeling : Introduce 13C/15N labels to distinguish overlapping signals in complex spectra .
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